4-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Introduction to Pyrazolo[3,4-d]Pyrimidine Scaffold and Derivatives
Historical Development of Pyrazolo[3,4-d]Pyrimidines in Medicinal Chemistry
Pyrazolo[3,4-d]pyrimidines first gained attention in the 1970s as purine analogs, with early studies highlighting their ability to inhibit nucleotide-metabolizing enzymes such as xanthine oxidase. The scaffold's synthetic accessibility via one-pot cyclocondensation reactions, as demonstrated by Chaudhari et al. (2011), enabled rapid diversification for antimicrobial applications. By the 2000s, researchers exploited the core's planar aromatic system to develop kinase inhibitors, capitalizing on its capacity to occupy ATP-binding pockets. Recent advances have focused on fine-tuning substituents to improve solubility and target specificity, exemplified by the introduction of sulfhydryl and cyclic amine groups.
Key Milestones:
| Decade | Development | Impact |
|---|---|---|
| 1970s | Purine mimicry studies | Established biochemical relevance |
| 1990s | Antimicrobial derivatives | Broadened therapeutic scope |
| 2010s | Kinase inhibitor optimization | Enabled targeted cancer therapies |
| 2020s | Nanocarrier-enabled delivery | Overcame solubility limitations |
Structural Relationship to Adenine and Purine Nucleotides
The pyrazolo[3,4-d]pyrimidine core shares a bicyclic framework with adenine, featuring nitrogen atoms at positions 1, 3, 4, and 7 that enable hydrogen bonding akin to natural nucleotides. In 4-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, strategic modifications enhance this mimicry:
- 4-Pyrrolidin-1-yl Group : Mimics the N⁶-amine of adenosine, forming critical hydrogen bonds with kinase catalytic domains.
- 6-Methylthio Substituent : Serves as a bioisostere for purine's C⁶-oxygen, improving redox stability while maintaining hydrophobic interactions.
- 4-Methoxybenzamide Moiety : Introduces a rigid aromatic system that extends into hydrophobic regions of target proteins, enhancing binding affinity.
This structural synergy enables the compound to compete with ATP in kinase binding assays while avoiding rapid metabolic deamination.
Evolution of this compound as a Research Target
The compound's design reflects three generations of pyrazolopyrimidine optimization:
- First-Generation (1990s) : Simple aryl substituents for antimicrobial activity.
- Second-Generation (2000s) : Sulfur-containing groups to enhance blood-brain barrier penetration.
- Third-Generation (2020s) : Hybrid structures combining benzamide linkers with heterocyclic amines for multimodal targeting.
Synthetic routes employ a convergent strategy:
- Core Assembly : Vilsmeier cyclization of 5-aminopyrazole precursors under Brønsted acid catalysis.
- Functionalization : Sequential nucleophilic substitutions at C₄ (pyrrolidine) and C₆ (methylthio).
- Benzamide Conjugation : EDC-mediated coupling of 4-methoxybenzoic acid to the ethylamine sidechain.
Structural Comparison with Prototype Derivatives:
Significance in Contemporary Drug Discovery Paradigms
This derivative addresses two critical challenges in kinase inhibitor development:
- Selectivity : The pyrrolidine's conformational flexibility allows adaptive binding to conserved kinase regions while avoiding off-target interactions.
- Oral Bioavailability : Methoxy and methylthio groups counterbalance the core's hydrophobicity, achieving optimal LogP (3.1) for membrane permeability.
Emerging applications include:
- Inflammation Modulation : Potential NF-κB inhibition via IKKβ binding, suggested by benzamide-containing analogs.
- Oncogenic Kinase Suppression : Structural studies predict strong affinity for ABL1 and FLT3 mutants.
- Antimicrobial Adjuvants : Synergy with β-lactams against resistant P. aeruginosa strains.
The compound's versatility underscores the pyrazolo[3,4-d]pyrimidine scaffold's enduring value in addressing evolving therapeutic challenges.
Properties
IUPAC Name |
4-methoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-28-15-7-5-14(6-8-15)19(27)21-9-12-26-18-16(13-22-26)17(23-20(24-18)29-2)25-10-3-4-11-25/h5-8,13H,3-4,9-12H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPKJSMMFWZBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure incorporates a pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A methoxy group that enhances lipophilicity.
- A pyrrolidine moiety that may contribute to its biological interactions.
- A pyrazolo[3,4-d]pyrimidine backbone known for various pharmacological effects.
Anticancer Activity
Research indicates that pyrazole derivatives, including those with a similar structure to this compound, exhibit significant anticancer properties. For instance:
- Cytotoxicity against Cancer Cell Lines : Studies have demonstrated that compounds with the pyrazolo[3,4-d]pyrimidine core show cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and DU 205 (prostate cancer) .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa | 10.5 | Cytotoxic |
| DU 205 | 8.7 | Cytotoxic |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives are often explored for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:
- COX Inhibition : In vitro studies have reported significant COX-II inhibitory activity for similar compounds, indicating potential for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented:
- Antibacterial and Antifungal Properties : Compounds derived from pyrazole structures have shown effectiveness against various bacterial strains and fungi .
The biological activity of this compound may involve:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
- Interaction with Receptors : Possible binding to receptors related to pain and inflammation pathways.
Case Studies
Several studies have explored the efficacy of pyrazole derivatives similar to this compound:
- Study on Anticancer Effects : A study demonstrated that a derivative with a similar structure exhibited significant cytotoxicity against colorectal cancer cell lines with an IC50 value of around 5 μM .
- Inflammation Model : In an animal model of inflammation, a related compound showed reduced edema and pain response when administered prior to inflammatory stimuli .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Modifications and Substitution Patterns
The pyrazolo[3,4-d]pyrimidine core is shared among many analogues, but substituent variations critically determine pharmacological properties:
Table 1: Substituent Comparison of Selected Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Differences and Implications
- Position 4: The pyrrolidin-1-yl group in the target compound contrasts with amino (Example 53) or chlorobenzyl () groups. Pyrrolidine’s cyclic amine may enhance solubility and mimic ATP’s ribose moiety in kinases .
- Position 6 : The methylthio group in the target compound differs from fluoro (Example 53) or alkoxy (Compound 8a) groups. Methylthio’s electron-withdrawing nature could stabilize interactions with kinase catalytic domains, akin to gefitinib’s halogen substituents .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or ethanol) to enhance solubility and reaction efficiency .
- Catalysts : Employ NaHCO₃ or triethylamine to facilitate nucleophilic substitutions and reduce side reactions .
- Temperature Control : Maintain 70–80°C for condensation reactions to balance reaction rate and thermal degradation .
- Monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction times .
Q. What characterization techniques are critical for confirming the compound’s structure?
- Methodology :
- NMR Spectroscopy : Assign peaks for methoxy (δ ~3.8 ppm), pyrrolidine (δ ~1.8–3.0 ppm), and pyrazolo-pyrimidine protons (δ ~8.0–9.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrazolo-pyrimidine core) influence biological activity?
- Methodology :
- SAR Studies : Synthesize analogs with variations in methylthio, pyrrolidine, or benzamide groups. Test in enzymatic assays (e.g., kinase inhibition) .
- Data Table :
| Substituent Position | Modification | Observed Activity (IC₅₀) | Source |
|---|---|---|---|
| 6-position | Methylthio → Ethylthio | Reduced kinase affinity | |
| 4-position | Pyrrolidine → Piperidine | Improved solubility |
Q. How can contradictory data on enzyme inhibition across studies be resolved?
- Methodology :
- Assay Standardization : Compare buffer conditions (pH, ionic strength) and enzyme isoforms used .
- Structural Analysis : Perform X-ray crystallography or molecular docking to validate binding modes .
- Replicate Studies : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm results .
Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action?
- Methodology :
- Kinase Profiling : Screen against a panel of 100+ kinases to identify primary targets .
- Cellular Assays : Measure apoptosis (Annexin V staining) or cell cycle arrest (flow cytometry) in cancer lines .
- Binding Studies : Use SPR (Surface Plasmon Resonance) to quantify dissociation constants (KD) .
Synthesis and Data Validation
Q. What are common impurities formed during synthesis, and how are they addressed?
- Methodology :
- Byproduct Identification : LC-MS/MS to detect unreacted intermediates (e.g., chlorinated precursors) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) .
Q. How can computational methods aid in predicting the compound’s pharmacokinetics?
- Methodology :
- ADME Prediction : Use SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions .
- Docking Simulations : AutoDock Vina to model interactions with cytochrome P450 enzymes .
Biological Evaluation
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Methodology :
- Xenograft Models : Subcutaneous implantation of human cancer cells (e.g., HCT-116) in nude mice .
- Dosing Regimens : Oral administration (10–50 mg/kg/day) with PK analysis (plasma half-life, Cmax) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
